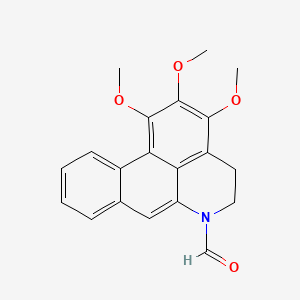
Dehydroformouregine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroformouregine is a naturally occurring organic compound belonging to the indole class of compounds. It is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is widely used in traditional Chinese medicine and has been found to possess various pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, antitumor, and immunomodulatory effects .
科学的研究の応用
Dehydroformouregine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of related compounds . In biology, this compound has been studied for its potential as an antibacterial and antifungal agent . It has shown dose-dependent effects against various pathogens, including Botrytis cinerea and Septoria tritici . In medicine, this compound has been investigated for its potential anticancer properties, particularly against human cancer cell lines such as PC-3 and HT-29 . Additionally, this compound has been explored for its immunomodulatory effects, making it a potential candidate for the treatment of immune-related disorders .
作用機序
Target of Action
Dehydroformouregine is a naturally occurring organic compound that belongs to the class of indole alkaloids
Mode of Action
These interactions can lead to changes in cellular signaling pathways, gene expression, or cellular metabolism .
Biochemical Pathways
Indole alkaloids are known to influence a wide range of biochemical pathways, including those involved in neurotransmission, cell growth and differentiation, and immune response .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
This compound has been found to exhibit various pharmacological activities. Research suggests that it possesses anti-inflammatory, antioxidant, antimicrobial, antitumor, and immunomodulatory effects . It has also been found to have protective effects on the cardiovascular system, nervous system, and metabolic system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
準備方法
Dehydroformouregine is typically extracted from plants, particularly from the Piper nigrum species . The extraction process often involves the use of organic solvents such as ethyl acetate to extract the compound from the plant material . In the laboratory, this compound can be synthesized through a series of chemical reactions involving the starting material 4,5-dihydro-1,2,3-trimethoxy-6H-dibenzo[de,g]quinoline-6-carboxaldehyde . The synthetic route involves several steps, including the formation of the quinoline ring system and subsequent functionalization to introduce the desired substituents .
化学反応の分析
Dehydroformouregine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield dihydroquinoline compounds .
類似化合物との比較
Dehydroformouregine is structurally similar to other indole alkaloids, such as dehydronornuciferine and O-methyldehydroisopiline . it is unique in its specific pharmacological profile and the range of biological activities it exhibits . Unlike other indole alkaloids, this compound has been found to possess a broader spectrum of antimicrobial and anticancer activities . Additionally, its immunomodulatory effects distinguish it from other related compounds, making it a valuable candidate for further research and development .
特性
IUPAC Name |
14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,8,13(17),14-heptaene-10-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-14-8-9-21(11-22)15-10-12-6-4-5-7-13(12)17(16(14)15)19(24-2)20(18)25-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDBXVVOEUJCDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=CC=CC=C3C=C4C2=C1CCN4C=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the antifungal activity of Dehydroformouregine isolated from Piper sarmentosum?
A1: this compound demonstrated a dose-dependent inhibitory effect against the fungal pathogen Botrytis cinerea. At concentrations ranging from 1.5 to 125 µM, it inhibited the growth of B. cinerea by over 80%. [] This suggests its potential as a lead compound for developing new antifungal agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
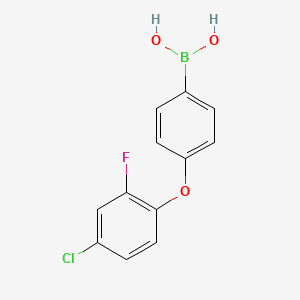

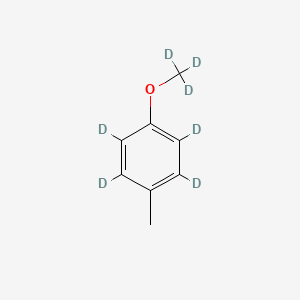
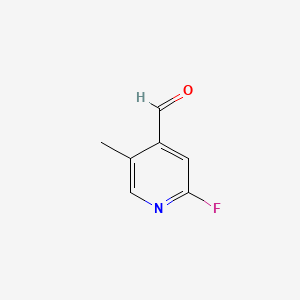
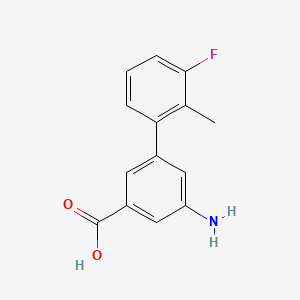
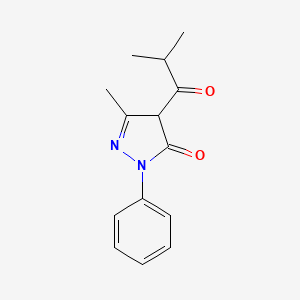
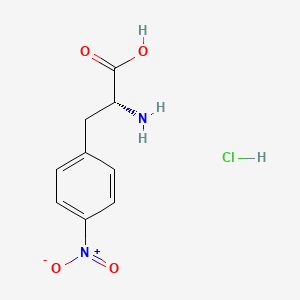
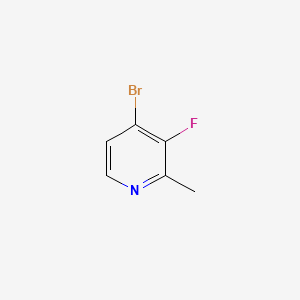
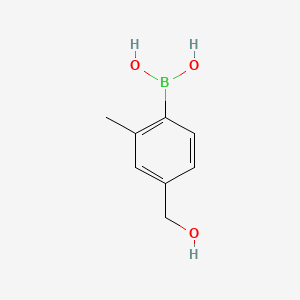
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)
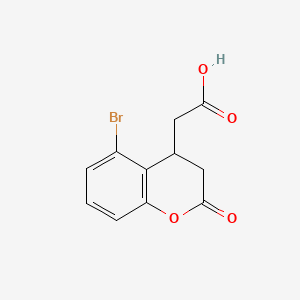
![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)
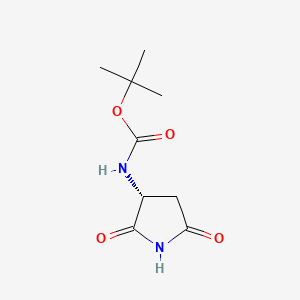
![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, syn- (9CI)](/img/new.no-structure.jpg)
